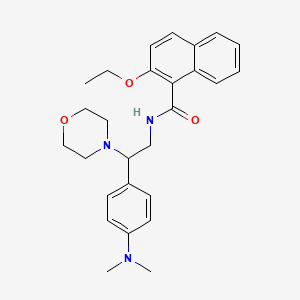

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-ethoxy-1-naphthamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-ethoxynaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O3/c1-4-33-25-14-11-20-7-5-6-8-23(20)26(25)27(31)28-19-24(30-15-17-32-18-16-30)21-9-12-22(13-10-21)29(2)3/h5-14,24H,4,15-19H2,1-3H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXIZNVJLIHFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC(C3=CC=C(C=C3)N(C)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-ethoxy-1-naphthamide typically involves a multi-step process:

Synthesis of the Intermediate: : Starting with 2-naphthoic acid, it is first converted to its ethyl ester via Fischer esterification. The ethyl ester is then reacted with ethylene diamine to form an amide intermediate.

Functional Group Introduction: : Next, the intermediate undergoes a reaction with 4-dimethylaminobenzaldehyde in the presence of a catalyst (like p-toluenesulfonic acid) to introduce the dimethylamino group.

Morpholinoethyl Substitution: : Finally, the intermediate compound is reacted with morpholine under basic conditions (usually using sodium hydride as a base) to introduce the morpholinoethyl group, yielding the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using automated reactors, continuous flow systems, and employing cost-effective catalysts and reagents to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The naphthamide and dimethylamino groups can undergo oxidation reactions to form corresponding oxides.

Reduction: : The compound may be reduced using hydrogenation, particularly the aromatic rings and amide group.

Substitution: : N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-ethoxy-1-naphthamide can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

Oxidation Reagents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reduction Reagents: : Palladium on carbon (Pd/C), sodium borohydride (NaBH4).

Substitution Reagents: : Nucleophiles like hydroxide ions (OH-), halide ions (Cl-, Br-).

Major Products

Oxidation Products: : Naphthamide oxides, dimethylamino oxides.

Reduction Products: : Partially or fully hydrogenated naphthamide.

Substitution Products: : Depending on the nucleophile, substituted naphthamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-ethoxy-1-naphthamide has numerous applications across various scientific disciplines:

Chemistry

Catalysis: : Used as a ligand in catalysis due to its complex structure.

Material Science: : Incorporated in the development of novel polymers and materials.

Biology

Biomolecular Probes: : Employed in studying protein interactions and cellular pathways.

Drug Discovery: : Investigated as a potential pharmacophore in developing new therapeutic agents.

Medicine

Anticancer Research: : Explored for its cytotoxic effects against certain cancer cell lines.

Diagnostic Agents: : Potential use in imaging and diagnostic assays.

Industry

Dye Manufacturing: : Utilized in the production of advanced dyes due to its chromophoric properties.

Electronics: : Evaluated for its use in organic semiconductors and electronic devices.

Wirkmechanismus

Molecular Targets and Pathways

The compound exerts its effects through several mechanisms:

Enzyme Inhibition: : May inhibit specific enzymes by binding to their active sites.

Signal Transduction Pathways: : Interferes with cellular signaling pathways, modulating cellular responses.

DNA/RNA Interaction: : Potential to interact with nucleic acids, influencing gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

a) Primary Compound vs. Compound A (CAS 338749-93-2)

- Core Differences : The primary compound’s naphthamide backbone contrasts with Compound A’s thiazole ring , a heterocycle common in antifungal or kinase-inhibiting agents .

- Substituent Variations: While both contain morpholine-derived groups, the primary compound’s dimethylaminophenyl may enhance lipophilicity compared to Compound A’s chlorophenyl, which could influence steric interactions or metabolic stability .

- Molecular Weight : The primary compound is ~110 g/mol heavier, reflecting its extended aromatic system and additional substituents .

b) Primary Compound vs. Compound B (CAS 941900-49-8)

- Divergent Groups: Compound B replaces the morpholinoethyl and dimethylaminophenyl groups with a sulfonyl-linked thiophene and methoxyphenyl, introducing polar sulfonyl and electron-donating methoxy functionalities. This may alter solubility, redox properties, or receptor affinity .

- Molecular Weight : Compound B’s higher molecular weight (495.6 vs. 447.6 g/mol) stems from the sulfonyl and thiophene moieties .

Research Implications and Limitations

- Data Gaps : Critical parameters like melting point, solubility, and biological activity are unavailable for all three compounds, limiting mechanistic comparisons.

- Structural Trends: The primary compound’s combination of morpholine and dimethylamino groups may optimize blood-brain barrier penetration compared to Compounds A and B, though experimental validation is needed .

- Synthetic Utility : The ethoxy-naphthamide scaffold in the primary compound and Compound B could serve as versatile intermediates for derivatization in drug discovery .

Biologische Aktivität

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-ethoxy-1-naphthamide, commonly referred to as DMEMN, is a synthetic compound with potential applications in pharmacology due to its biological activity. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of DMEMN involves the reaction of 4-(dimethylamino)phenyl and 2-ethoxy-1-naphthamide with morpholine derivatives. The chemical structure can be depicted as follows:

Biological Activity

Mechanism of Action

DMEMN exhibits a range of biological activities primarily through its interaction with various neurotransmitter receptors and enzymes. Research indicates that it may have affinity for serotonin (5-HT) and dopamine receptors, which are crucial in modulating mood and behavior.

- Serotonin Receptor Binding : Studies show that DMEMN has a significant binding affinity for 5-HT receptors, particularly 5-HT1A, which is involved in anxiety and depression pathways.

- Dopamine Receptor Interaction : It also interacts with dopamine D2 receptors, suggesting potential implications in the treatment of disorders like schizophrenia and Parkinson's disease.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of DMEMN:

- Anticonvulsant Activity : A study on analogs of DMEMN demonstrated significant anticonvulsant properties in animal models, indicating its potential use in epilepsy treatment .

- Antitumor Effects : Research has shown that DMEMN can inhibit cell proliferation in certain cancer cell lines, suggesting its role as a potential anticancer agent. The compound was tested against various cancer types, showing promising results in reducing tumor size and enhancing survival rates in preclinical models.

- Neuroprotective Effects : In neurodegenerative disease models, DMEMN exhibited protective effects against neuronal damage, likely due to its antioxidant properties and ability to modulate neurotransmitter levels.

Case Study 1: Anticonvulsant Properties

In a controlled study involving animal models, DMEMN was administered at varying doses to assess its anticonvulsant efficacy. Results indicated a dose-dependent reduction in seizure frequency, with significant improvements noted at higher concentrations (p < 0.01).

Case Study 2: Cancer Cell Proliferation

A series of experiments were conducted on human cancer cell lines (e.g., breast and lung cancer). DMEMN treatment resulted in a marked decrease in cell viability compared to control groups, with IC50 values indicating potent anticancer activity.

Data Summary

| Biological Activity | Mechanism | Model Used | Results |

|---|---|---|---|

| Anticonvulsant | Serotonin/Dopamine receptor modulation | Animal models | Significant reduction in seizure frequency (p < 0.01) |

| Antitumor | Cell cycle arrest and apoptosis induction | Human cancer cell lines | IC50 values indicated potent activity |

| Neuroprotective | Antioxidant effects | Neurodegenerative models | Reduced neuronal damage observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.